Mitochondrial DNA Synthesis Inhibition: Zidovudine vs. Stavudine, Didanosine, Zalcitabine, and Tenofovir
Zidovudine exhibits intermediate mitochondrial toxicity among NRTIs, as defined by its potency in inhibiting mitochondrial DNA (mtDNA) synthesis. In a standardized in vitro assay using human HepG2 hepatoblastoma cells, skeletal muscle cells, and renal proximal tubule epithelial cells, the rank order of mtDNA synthesis inhibition was zalcitabine (ddC) > didanosine (ddI) > stavudine (d4T) > zidovudine (ZDV) > lamivudine = abacavir = tenofovir [1]. This hierarchical ranking was consistent across all three cell types, providing a robust, class-level inference for selecting compounds based on mitochondrial safety thresholds. Notably, zidovudine treatment at 300 μM elevated lactate production by over 200%, whereas tenofovir at the same concentration caused less than a 20% increase, underscoring a substantial differential in metabolic perturbation [1].
| Evidence Dimension | Potency of inhibition of mitochondrial DNA (mtDNA) synthesis |
|---|---|
| Target Compound Data | Zidovudine (ZDV): Ranked 4th most potent inhibitor |
| Comparator Or Baseline | Stavudine (d4T): Ranked 3rd; Zalcitabine (ddC): Ranked 1st; Didanosine (ddI): Ranked 2nd; Lamivudine/Abacavir/Tenofovir: Ranked 5th (least potent) |
| Quantified Difference | Zidovudine is less toxic to mitochondria than ddC, ddI, and d4T, but more toxic than lamivudine, abacavir, and tenofovir. At 300 μM, ZDV increased lactate synthesis >200% vs. <20% for tenofovir. |
| Conditions | In vitro treatment of human HepG2 hepatoblastoma cells, skeletal muscle cells (SkMCs), and renal proximal tubule epithelial cells for up to 3 weeks. |
Why This Matters
This quantitative hierarchy allows researchers to prospectively select Zidovudine when an NRTI with a defined, intermediate mitochondrial toxicity profile is required for mechanistic studies or as a comparator in drug development.
- [1] Birkus G, Hitchcock MJ, Cihlar T. Assessment of mitochondrial toxicity in human cells treated with tenofovir: comparison with other nucleoside reverse transcriptase inhibitors. Antimicrob Agents Chemother. 2002;46(3):716-723. View Source
